1,11b-二氢-11b-羟基木豆黄素

描述

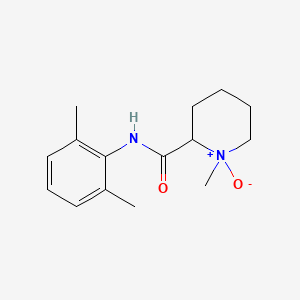

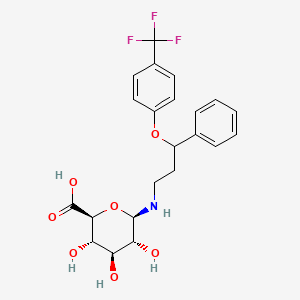

1,11b-Dihydro-11b-hydroxymedicarpin is a phenolic compound found in the herbs of Derris robusta . It is a pterocarpan and a derivative of Medicarpin .

Molecular Structure Analysis

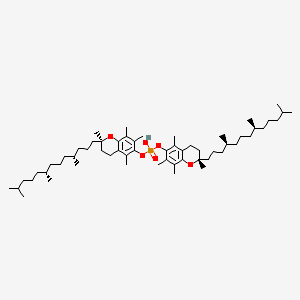

The molecular formula of 1,11b-Dihydro-11b-hydroxymedicarpin is C16H16O5 . The molecular weight is 288.30 . The SMILES representation is O=C(CC1)C=C2[C@@]1(O)C@@=CC=C34)([H])[C@@]4([H])CO2 .科学研究应用

在植物提取物中的鉴定

1,11b-二氢-11b-羟基木豆黄素已被鉴定为粘叶紫云英亚种短花变种氯仿提取物中的次要成分,突出了其在天然植物提取物中的存在 (Barrero, Cabrera, & García, 1998).

在植物抗毒素代谢中的作用

该化合物参与真菌中木豆黄素等植物抗毒素的代谢,表明其在植物-真菌相互作用和抗真菌活性中发挥作用 (Ingham, 1976).

对种子萌发和生长的影响

木豆黄素,一种密切相关的化合物,已被证明会影响苜蓿种子的萌发和幼苗生长,表明 1,11b-二氢-11b-羟基木豆黄素等衍生物可能具有相似的生物学效应 (Dornbos, Spencer, & Miller, 1990).

潜在的治疗应用

一些研究调查了具有结构相似性或相关生化途径的化合物。例如,对 11β-羟基类固醇脱氢酶抑制剂(在结构或功能上相关)的研究表明,在治疗糖尿病和肥胖等代谢疾病方面具有潜在的治疗应用 (Fotsch, Askew, & Chen, 2005).

酶抑制研究

专注于酶抑制的研究,特别是 11β-羟基类固醇脱氢酶,提供了对类似化合物(包括 1,11b-二氢-11b-羟基木豆黄素)如何与生物系统相互作用的见解 (Goldberg et al., 2012).

在烟草中的转基因表达

研究还探索了在转基因烟草中表达与蝶豆素植物抗毒素代谢相关的基因,为理解 1,11b-二氢-11b-羟基木豆黄素如何在转基因背景中合成或修饰提供了基础 (Mundodi, Watson, López-Meyer, & Paiva, 2001).

作用机制

Target of Action

1,11b-Dihydro-11b-hydroxymedicarpin is a natural product derived from Derris robusta . It is a derivative of Medicarpin , a natural pterocarpan . The primary targets of this compound are the Notch and Wnt canonical signaling pathways .

Mode of Action

The compound interacts with its targets by activating the Notch and Wnt canonical signaling pathways . This activation leads to various changes in cellular processes, particularly those related to inflammation and bone health .

Biochemical Pathways

The activation of the Notch and Wnt canonical signaling pathways by 1,11b-Dihydro-11b-hydroxymedicarpin affects several downstream effects. Specifically, it leads to the healing of cortical bone defects . Additionally, it prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .

Result of Action

The activation of the Notch and Wnt canonical signaling pathways by 1,11b-Dihydro-11b-hydroxymedicarpin results in several molecular and cellular effects. It down-regulates pro-inflammatory cytokines like TNF-α, IL-6, and IL-17A, while it up-regulates the anti-inflammatory cytokine IL-10 in arthritis (CIA) model of mice . These changes contribute to the healing of cortical bone defects and the prevention of arthritis in post-menopausal conditions .

安全和危害

1,11b-Dihydro-11b-hydroxymedicarpin is intended for research and development use only. It is not for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

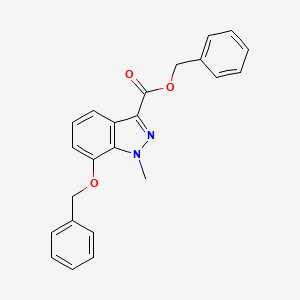

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJBDLYFYFZZDS-APHBMKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,11b-Dihydro-11b-hydroxymedicarpin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)